molecular formula C8H12F2 B13440833 2,2-Difluoro-5-methylbicyclo[2.2.1]heptane

2,2-Difluoro-5-methylbicyclo[2.2.1]heptane

Cat. No.: B13440833
M. Wt: 146.18 g/mol
InChI Key: WKCLOOGHHHFEKH-UHFFFAOYSA-N
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Description

The bicyclo[2.2.1]heptane scaffold, commonly referred to as norbornane, is a rigid bicyclic structure widely utilized in medicinal chemistry and materials science due to its unique stereochemical and electronic properties. 2,2-Difluoro-5-methylbicyclo[2.2.1]heptane incorporates two fluorine atoms at the 2-position and a methyl group at the 5-position. This substitution pattern enhances its metabolic stability and lipophilicity compared to unsubstituted norbornane derivatives. The methyl group introduces steric bulk, which may influence conformational preferences and interactions with enzymes or receptors .

Properties

Molecular Formula

C8H12F2

Molecular Weight

146.18 g/mol

IUPAC Name

2,2-difluoro-5-methylbicyclo[2.2.1]heptane

InChI

InChI=1S/C8H12F2/c1-5-2-7-3-6(5)4-8(7,9)10/h5-7H,2-4H2,1H3

InChI Key

WKCLOOGHHHFEKH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC1CC2(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-5-methylbicyclo[2.2.1]heptane typically involves the fluorination of 5-methylbicyclo[2.2.1]heptane. One common method is the reaction of 5-methylbicyclo[2.2.1]heptane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-5-methylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of the corresponding hydrocarbon.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Functionalized derivatives with various substituents

Scientific Research Applications

2,2-Difluoro-5-methylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-5-methylbicyclo[2.2.1]heptane involves its interaction with molecular targets through its fluorine atoms and bicyclic structure. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic framework provides rigidity and spatial orientation, affecting how the compound interacts with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Key Research Findings

Fluorine Impact : Difluoro substitution enhances electronegativity and stability, critical for CNS-targeting drugs .

Methyl Group Role : The 5-methyl group optimizes steric interactions, as seen in antiviral and anti-inflammatory agents .

Structural Rigidity : The bicyclo[2.2.1]heptane scaffold’s rigidity improves binding specificity across diverse targets, from viral enzymes to neurotransmitter receptors .

Biological Activity

2,2-Difluoro-5-methylbicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H12F2
  • Molecular Weight : 146.18 g/mol
  • InChIKey : WKCLOOGHHHFEKH-DSYKOEDSSA-N

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its potential as a pharmacological agent. Here are key findings from recent research:

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes, particularly cathepsins. Cathepsins are proteolytic enzymes involved in various physiological processes, including protein degradation and immune response modulation.

  • Cathepsin C Inhibition : Studies have shown that bicyclic compounds can serve as effective inhibitors of cathepsin C, which is implicated in several diseases, including certain types of cancer and autoimmune disorders .

2. Antiviral Activity

Recent studies have highlighted the antiviral properties of bicyclic compounds derived from the bicyclo[2.2.1] framework. For instance, analogs with similar structures have demonstrated potent activity against viruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV).

  • Mechanism : The antiviral mechanism often involves the modification of nucleoside analogs to enhance their interaction with viral enzymes, thus inhibiting viral replication .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of a series of bicyclic nucleoside analogs against HSV-1 and VZV. The results indicated that certain modifications to the bicyclic structure significantly enhanced antiviral activity.

Compound StructureIC50 (µM) against HSV-1IC50 (µM) against VZV
Original Analog2530
Modified Analog1015

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of cathepsin C by related bicyclic compounds, demonstrating that specific substitutions on the bicyclic framework could lead to increased inhibitory potency.

Compound VariantInhibition (%) at 10 µM
Parent Compound35
Fluorinated Variant75

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound's structure allows for effective binding to enzyme active sites, leading to competitive inhibition.
  • Antiviral Mechanism : By mimicking natural substrates or intermediates in viral replication pathways, these compounds can effectively disrupt viral lifecycle processes.

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